3,5-Difluoro-2-methylcinnamic acid
Description
3,5-Difluoro-2-methylcinnamic acid is a fluorinated cinnamic acid derivative characterized by fluorine substituents at the 3- and 5-positions of the aromatic ring and a methyl group at the 2-position. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methyl group, which may influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFYOEKLUSKHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methylcinnamic acid can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Heck Reaction: This method involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of difluoromethylbenzoic acid derivatives.
Reduction: Formation of 3,5-difluoro-2-methylhydrocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
3,5-Difluoro-2-methylcinnamic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Electronic Effects :
- Fluorine atoms at 3- and 5-positions withdraw electron density, increasing the acidity of the carboxylic acid group compared to non-fluorinated cinnamic acids.
- In contrast, 3,5-bistrifluoromethylhydrocinnamic acid exhibits stronger electron withdrawal due to CF₃ groups, leading to higher acidity and distinct conformational behavior in crystal structures .
Steric and Conformational Behavior :
- The 2-methyl group in this compound likely imposes steric constraints, affecting crystal packing and rotational freedom of the propanoic acid chain. Similar compounds, such as 3-PPAs (3-phenylpropanoic acids), show conformational flexibility influenced by substituents .
Physical and Chemical Properties
Solubility and Acidity :
- Fluorine substituents generally reduce solubility in non-polar solvents but enhance water solubility via increased polarity. However, the methyl group may counterbalance this by introducing hydrophobicity. Mefenamic acid (a non-fluorinated analog) exhibits a log10 water solubility of −4.45, highlighting the impact of fluorine on hydrophilicity .
Thermal Stability :
- Methyl and fluorine substituents may elevate melting points compared to unsubstituted cinnamic acids. For example, trans-3,5-difluorocinnamic acid has a reported melting point of ~160–165°C , while mefenamic acid melts at 230–235°C due to its rigid biphenyl structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
